molecular formula C18H33NaO2 B3076878 Vaccenic acid sodium salt CAS No. 104233-68-3

Vaccenic acid sodium salt

Cat. No.: B3076878
CAS No.: 104233-68-3
M. Wt: 304.4 g/mol
InChI Key: NKZQDAISLCDHHU-USRGLUTNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Vaccenic acid sodium salt (sodium trans-11-octadecenoate) is the sodium salt of vaccenic acid (VA), a naturally occurring trans-fatty acid (C18:1 trans-11) found in ruminant-derived products such as dairy, cheese, and meat. Unlike industrial trans-fats, VA is produced during microbial biohydrogenation of polyunsaturated fatty acids (PUFAs) in the rumen, where linoleic acid (LA) is converted to conjugated linoleic acid (CLA) and subsequently to VA via bacterial action . VA serves as a precursor for CLA synthesis in mammalian tissues via stearoyl-CoA desaturase (SCD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vaccenic acid sodium salt typically involves the neutralization of vaccenic acid with a sodium hydroxide solution. The reaction can be represented as follows:

C18H34O2+NaOHC18H33O2Na+H2O\text{C}_{18}\text{H}_{34}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{33}\text{O}_2\text{Na} + \text{H}_2\text{O} C18​H34​O2​+NaOH→C18​H33​O2​Na+H2​O

    Neutralization Reaction: Vaccenic acid is dissolved in an appropriate solvent, such as ethanol or water. Sodium hydroxide is then added slowly to the solution while stirring continuously.

    Reaction Conditions: The reaction is typically carried out at room temperature. The pH of the solution is monitored and maintained around neutral (pH 7) to ensure complete neutralization.

    Isolation: The resulting this compound is isolated by evaporating the solvent, followed by drying under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Neutralization: Large quantities of vaccenic acid and sodium hydroxide are mixed in industrial reactors.

    Continuous Stirring: The mixture is continuously stirred to ensure complete reaction.

    Filtration and Drying: The product is filtered to remove any impurities and then dried using industrial drying equipment.

Chemical Reactions Analysis

Types of Reactions

Vaccenic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form vaccenic acid epoxide.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous medium at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the sodium ion with a silver ion.

Major Products

    Oxidation: Vaccenic acid epoxide.

    Reduction: Saturated fatty acids such as stearic acid.

    Substitution: Silver vaccenate.

Scientific Research Applications

Health and Nutrition Applications

Cardiovascular Health:
Vaccenic acid has been linked to various health benefits, particularly in cardiovascular health. Research indicates that it may help reduce the risk of heart disease by influencing lipid metabolism and reducing inflammation. A study highlighted that vaccenic acid can modulate lipid profiles favorably, potentially leading to lower cholesterol levels and improved heart health .

Cancer Research:
Recent studies have identified cis-vaccenic acid (cVA) as a potential regulator of prostate cancer cell viability. It has been shown to rescue reductions in cell viability due to stearoyl-CoA desaturase 1 (SCD1) inhibition, promoting cell growth under normal conditions . This suggests that cVA could play a role in cancer therapies by influencing cancer cell metabolism.

Analytical Applications

Quantitative Measurement:
Vaccenic acid sodium salt is utilized in analytical chemistry for the quantitative measurement of trans fatty acids (TFAs) in food products. A novel method using silver ion cartridges for solid-phase extraction has been developed to accurately analyze individual TFAs, including vaccenic acid . This method enhances the precision of TFA measurements, which is crucial for nutritional labeling and food quality assessment.

Food Science:
In food science, vaccenic acid is significant for understanding the composition of dairy and fatty foods. Its presence can indicate the quality and processing methods used in food production. Studies have shown that the ratio of vaccenic to elaidic acid can be indicative of whether fats are naturally occurring or hydrogenated, impacting consumer health choices .

Industrial Applications

Cosmetic Formulations:
Due to its emollient properties, this compound is being explored for use in cosmetic formulations. Its ability to improve skin hydration and barrier function makes it a candidate for inclusion in skincare products .

Biofuels:
Research into the conversion of fatty acids into biofuels has included vaccenic acid as a potential feedstock. Its unsaturated nature allows for efficient conversion processes, making it an attractive option for sustainable energy solutions .

Case Study 1: Prostate Cancer Cell Viability

A study investigated the effects of cVA on prostate cancer cells under conditions of SCD1 inhibition. The results demonstrated that cVA significantly improved cell viability and growth, suggesting its potential as an adjunct therapy in prostate cancer treatment .

Case Study 2: Food Quality Assessment

In a comprehensive analysis of dairy products, researchers applied a silver ion cartridge method to measure the levels of vaccenic acid accurately. The findings revealed significant differences between naturally occurring trans fatty acids and those formed through hydrogenation processes, underscoring the importance of accurate labeling in consumer products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oleic Acid Sodium Salt (C18:1 cis-9)

  • Structural Difference : Oleic acid has a cis-9 double bond, whereas VA has a trans-11 double bond.
  • Metabolic Pathways : Oleic acid is a primary substrate for SCD, producing cis-9,trans-11 CLA. VA, however, is both a product and precursor in the LA-to-stearic acid biohydrogenation pathway .
  • Health Implications : Oleic acid is associated with improved cardiovascular health, while VA’s effects are dose-dependent. High VA intake (10× typical levels) may elevate LDL cholesterol, similar to industrial trans-fats, but moderate intake shows neutral or beneficial lipid effects .
  • Analytical Challenges : VA and oleic acid co-elute in gas chromatography (GC) due to similar chain lengths and unsaturation, necessitating advanced techniques like silver-ion chromatography or GC×GC-TOFMS for differentiation .

Elaidic Acid Sodium Salt (C18:1 trans-9)

  • Structural Difference : Elaidic acid is the trans-9 isomer of oleic acid, whereas VA has a trans-11 configuration.
  • Sources : Elaidic acid is primarily an industrial trans-fat from partial hydrogenation, while VA is natural and ruminant-derived.
  • Health Effects : Elaidic acid consistently raises LDL cholesterol and cardiovascular risk. VA, in contrast, shows mixed effects: high doses mimic elaidic acid’s harms, but moderate intake may reduce triglycerides and have anti-inflammatory effects .
  • Analytical Methods : Silver-ion cartridges coupled with GC×GC-TOFMS effectively separate VA and elaidic acid in dairy products, with recovery rates of 91–102% for VA .

Stearic Acid Sodium Salt (C18:0)

  • Structural Difference : Stearic acid is fully saturated, lacking double bonds.
  • Metabolic Relationship : VA is a direct precursor to stearic acid via ruminal biohydrogenation. In humans, gut bacteria further reduce VA to stearic acid .
  • Health Impact : Stearic acid is neutral or mildly beneficial for cardiovascular health, while VA’s effects are context-dependent.

Linoleic Acid Sodium Salt (C18:2 cis-9,cis-12)

  • Structural Difference: Linoleic acid has two cis double bonds.
  • Metabolic Pathways : LA is the starting substrate for VA synthesis via ruminal or gut microbial biohydrogenation. VA accumulation is linked to LA metabolism inhibition by zinc supplementation in ruminants .
  • Functional Roles : LA is essential in human diets, whereas VA’s role is indirect, acting as a CLA precursor.

Comparative Data Table

Compound Double Bond Position Source Key Metabolic Role Health Effects (Key Studies)
Vaccenic acid sodium salt trans-11 Ruminant products, gut microbiota Precursor for CLA via SCD; biohydrogenation intermediate Mixed: High doses ↑ LDL; moderate intake neutral/anti-inflammatory
Oleic acid sodium salt cis-9 Plant oils, animal fats SCD substrate for cis-9,trans-11 CLA Cardioprotective; ↓ LDL
Elaidic acid sodium salt trans-9 Industrial hydrogenation N/A Consistently ↑ cardiovascular risk
Stearic acid sodium salt None (saturated) Animal fats, cocoa butter End product of biohydrogenation Neutral or mildly beneficial
Linoleic acid sodium salt cis-9,cis-12 Plant oils, nuts Substrate for VA/CLA synthesis Essential fatty acid; supports skin and metabolic health

Key Research Findings

Health Implications

  • Cardiovascular Effects: High VA intake (10× normal) mimics industrial trans-fats, raising LDL and lowering HDL .
  • Cis-vaccenic acid (plant-derived isomer) in Cordia dichotoma exhibits anticancer activity against lung carcinoma cells .
  • Gut Microbiota Interaction: VA production correlates with Roseburia spp. abundance in the gut, linking it to linoleic acid metabolism .

Analytical Challenges

  • VA and oleic acid co-elute in GC due to structural similarity, requiring advanced methods like Raman spectroscopy or silver-ion chromatography for resolution .
  • GC×GC-TOFMS achieves 91–102% recovery rates for VA in dairy products, with inter-assay RSD <7% .

Dose-Dependent Effects

  • VA’s dual role—beneficial at moderate levels but harmful at high doses—highlights the importance of context in dietary recommendations .

Q & A

Basic Research Questions

Q. What are the key physicochemical and safety properties of vaccenic acid sodium salt that distinguish it from other fatty acid salts?

this compound (C₁₈H₃₃O₂Na) is the sodium derivative of vaccenic acid, a trans-11 octadecenoic acid. Key properties include:

  • Structural specificity : The trans double bond at position 11 distinguishes it from oleic acid (cis-9) and elaidic acid (trans-9) .
  • Safety : It is incompatible with strong acids/bases and oxidizing agents, requiring PPE (gloves, respiratory protection) to avoid inhalation or dermal exposure .
  • Research applications : Commonly used in lipid metabolism studies due to its role as a precursor to conjugated linoleic acid (CLA) .

Q. What experimental methods are standard for isolating and quantifying this compound in biological matrices?

  • Extraction : Use Folch’s chloroform-methanol method (2:1 v/v) for lipid extraction from tissues, followed by saponification to isolate free fatty acids .
  • Quantification : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., CP-Sil 88) to resolve trans isomers. Internal standards (e.g., C17:0) are critical for accuracy .
  • Validation : Include recovery tests using spiked samples to account for matrix effects .

Q. How does this compound interact with biological systems in basic metabolic studies?

Vaccenic acid is converted to rumenic acid (CLA cis-9,trans-11) via Δ9-desaturase in mammalian tissues, a process validated in in vitro hepatocyte models and human trials . Key steps:

Administer this compound orally or via intravenous infusion.

Monitor CLA levels in serum/tissues using isotopic tracers (e.g., ¹³C-labeled vaccenic acid).

Measure Δ9-desaturase activity indirectly via the CLA:vaccenic acid ratio .

Advanced Research Questions

Q. How do contradictory findings on vaccenic acid’s health effects influence experimental design for lipid metabolism studies?

Conflicting data arise from:

  • Dose dependency : High doses (≥4.5 g/day in humans) increase urinary 8-iso-PGF₂α (oxidative stress marker), while lower doses show anti-inflammatory CLA conversion .
  • Model systems : Rodent studies overexpress Δ9-desaturase, amplifying CLA production, whereas human trials show 19% conversion efficiency with interindividual variability .
  • Resolution : Use dose-response designs with multiple timepoints and integrate omics (e.g., lipidomics) to track downstream metabolites .

Q. What methodological challenges exist in distinguishing this compound from other trans fatty acids in complex mixtures?

  • Chromatographic co-elution : Trans-vaccenic acid co-elutes with trans-palmitoleic acid in non-polar columns. Mitigate using silver-ion HPLC for better isomer separation .
  • Quantitative NMR limitations : Overlap of δ 5.3–5.4 ppm (olefinic protons) complicates quantification. Pair with GC-MS for validation .
  • Standardization : Commercial standards often lack isomer purity; verify via melting point (vaccenic acid: 44–46°C) and FT-IR (C=O stretch at 1710 cm⁻¹) .

Q. How does this compound influence tissue-specific lipid biosynthesis pathways, and how can this be modeled experimentally?

  • Liver vs. muscle : In ob/ob mice, vaccenic acid downregulates hepatic gluconeogenesis but does not alter 18:1 isomer ratios in muscle, suggesting tissue-specific Δ9-desaturase regulation .
  • Modeling approaches :
    • Use tissue explants or primary cell cultures with isotope-labeled substrates.
    • Apply kinetic modeling (e.g., compartmental analysis) to estimate enzyme activity .

Q. What experimental designs are optimal for studying vaccenic acid’s conversion efficiency to CLA in human trials?

  • Controlled diets : Provide fixed vaccenic acid doses (1.5–4.5 g/day) in a high-oleic acid background to minimize confounding .
  • Sampling : Collect serum at baseline and post-intervention (≥9 days) to capture steady-state CLA levels .
  • Statistical power : Account for interindividual variability (e.g., Δ9-desaturase polymorphisms) via stratified randomization .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Incompatibilities : Avoid contact with strong acids (risk of exothermic neutralization) or oxidizers (potential peroxide formation) .
  • Exposure limits : Use fume hoods for weighing; respiratory protection is mandatory if aerosolization occurs .
  • Storage : Store in amber vials under nitrogen at −20°C to prevent oxidation .

Properties

IUPAC Name

sodium;(E)-octadec-11-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-8H,2-6,9-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZQDAISLCDHHU-USRGLUTNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

Vaccenic acid sodium salt
Vaccenic acid sodium salt
Vaccenic acid sodium salt
Vaccenic acid sodium salt
Vaccenic acid sodium salt
Vaccenic acid sodium salt

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